molecular formula C9H8N2O2 B3145848 Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 58298-71-8

Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B3145848
CAS No.: 58298-71-8
M. Wt: 176.17 g/mol
InChI Key: XIGGGCODPDINQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Mechanism of Action

Target of Action

Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a complex compound with potential therapeutic applications. Some related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit CDK2 , which is a key target for cancer treatment .

Mode of Action

It is known that pyrrolopyrimidines can undergo a dimroth rearrangement, which involves the relocation of heteroatoms within the rings of condensed systems . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Biochemical Pathways

Related compounds such as pyrrolopyridines have been found to have diverse therapeutic applications, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Pharmacokinetics

A related compound, pyrrolo[2,3-d]pyrimidine, demonstrated acceptable pharmacokinetic characteristics when administered orally .

Result of Action

Related compounds have shown significant antiproliferative effects on cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Action Environment

It is known that the dimroth rearrangement, a key reaction for pyrrolopyrimidines, is influenced by numerous factors including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the annulation of amidines with saturated ketones under copper catalysis. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) and 6-methylpicolinic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound.

Scientific Research Applications

Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a compound of significant interest in scientific research.

Properties

IUPAC Name

methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-3-2-4-11(7)6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGGGCODPDINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314443
Record name Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58298-71-8
Record name NSC283478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Reactant of Route 5
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Reactant of Route 6
Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.